molecular formula C25H37NO B579632 (1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol CAS No. 16373-54-9

(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol

Cat. No.: B579632
CAS No.: 16373-54-9
M. Wt: 367.577
InChI Key: CZTUQBCJAKQWMG-UQRYQNECSA-N
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Description

(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol is a synthetic compound with the molecular formula C25H37NO and a molecular weight of 367.577 It is a derivative of androstane, a steroid nucleus, and features a benzyl group attached to the nitrogen atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol typically involves multi-step organic reactions. One common approach is the modification of androstane derivatives through nucleophilic substitution reactions. The benzyl group can be introduced via a benzyl halide in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the double bonds or the hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Benzyl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17th position would yield a ketone, while reduction could lead to the formation of various reduced derivatives.

Scientific Research Applications

(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex steroid derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol involves its interaction with specific molecular targets, such as steroid receptors. The benzyl group at the 6th position may enhance its binding affinity to these receptors, leading to modulation of their activity. This interaction can influence various biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-6-azaandrostan-17-one: Similar structure but with a ketone group at the 17th position.

    6-Benzyl-6-azaandrostan-3beta-ol: Hydroxyl group at the 3rd position instead of the 17th.

    6-Benzyl-6-azaandrostan-17alpha-ol: Stereoisomer with the hydroxyl group in the alpha configuration.

Uniqueness

(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol is unique due to the specific positioning of the benzyl group and the hydroxyl group at the 17th position in the beta configuration. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

16373-54-9

Molecular Formula

C25H37NO

Molecular Weight

367.577

IUPAC Name

(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol

InChI

InChI=1S/C25H37NO/c1-24-14-7-6-10-22(24)26(16-18-8-4-3-5-9-18)17-19-20-11-12-23(27)25(20,2)15-13-21(19)24/h3-5,8-9,19-23,27H,6-7,10-17H2,1-2H3/t19-,20-,21-,22?,23-,24+,25-/m0/s1

InChI Key

CZTUQBCJAKQWMG-UQRYQNECSA-N

SMILES

CC12CCCCC1N(CC3C2CCC4(C3CCC4O)C)CC5=CC=CC=C5

Synonyms

6-Benzyl-6-azaandrostan-17β-ol

Origin of Product

United States

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